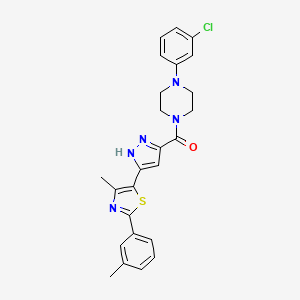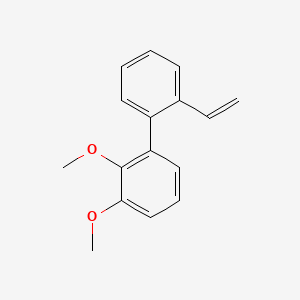
2,3-Dimethoxy-2'-vinyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl is an organic compound with a biphenyl structure, where two benzene rings are connected by a single bond. This compound is characterized by the presence of two methoxy groups at the 2 and 3 positions on one benzene ring and a vinyl group at the 2’ position on the other benzene ring. The molecular formula of 2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl is C16H16O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl typically involves the coupling of appropriate substituted benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2,3-Dimethoxy-2’-ethyl-1,1’-biphenyl.
Substitution: Formation of halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the vinyl group can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimethoxybiphenyl: Lacks the vinyl group, making it less reactive in certain types of addition reactions.
3,3’-Dimethoxy-1,1’-biphenyl: Has methoxy groups at different positions, affecting its electronic properties and reactivity.
2,3-Dimethoxy-1,1’-biphenyl: Lacks the vinyl group, similar to 2,2’-Dimethoxybiphenyl.
Uniqueness
2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl is unique due to the presence of both methoxy and vinyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-(2-ethenylphenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C16H16O2/c1-4-12-8-5-6-9-13(12)14-10-7-11-15(17-2)16(14)18-3/h4-11H,1H2,2-3H3 |
InChI-Schlüssel |
GXDBPSSICKPMLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2=CC=CC=C2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


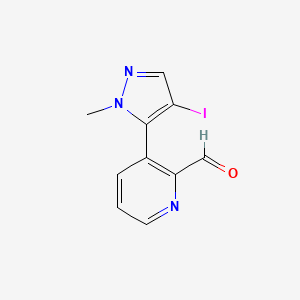
![7-Bromo-1-(4-ethoxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111614.png)
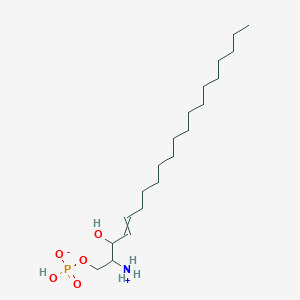

![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14111623.png)
![6-(1-{1-[5-(2-hydroxy-ethoxy)-pyridin-2-yl]-1H-pyrazol-3-yl}-ethyl)-3H-1,3-benzothiazol-2-one](/img/structure/B14111634.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111637.png)
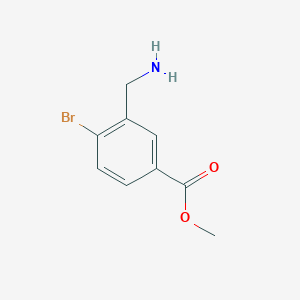
![TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl](/img/structure/B14111656.png)
![2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111672.png)
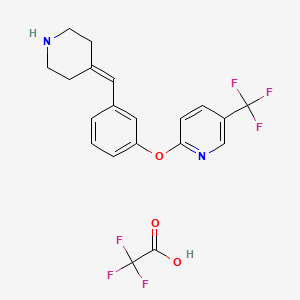
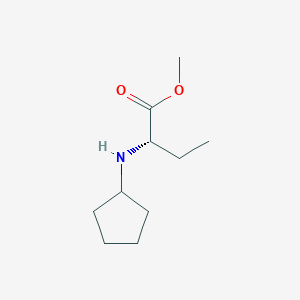
![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)
